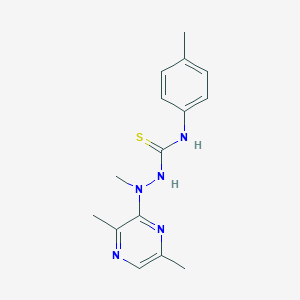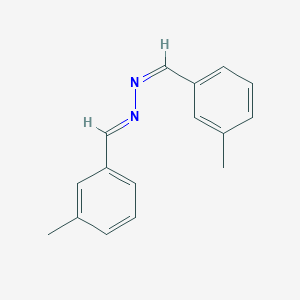
1-(4-Methylbenzoyl)pyrrolidine
Descripción general
Descripción
1-(4-Methylbenzoyl)pyrrolidine is a laboratory chemical . It is also known by other names such as 4-methylphenyl 1-pyrrolidinyl methanone, 4-pyrrolidinecarbonyl toluene, 4-methylphenyl pyrrolidinyl ketone, 1-4-methylphenyl carbonyl pyrrolidine, 4-methylphenyl-pyrrolidin-1-ylmethanone .
Synthesis Analysis
The synthesis of this compound can be achieved from Pyrrolidine and p-Toluic acid . Another synthetic strategy involves the construction of the ring from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound was determined from single crystal X-ray diffraction data. It crystallizes in the monoclinic space group P2 1 /n with unit cell dimensions of a = 4.8116 (9) Å, b = 17.150 (3) Å, c = 18.677 (3) Å, γ = 96.487 (4) °, and V = 1531.4 (5) Å 3 .Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold for novel biologically active compounds. It allows efficient exploration of the pharmacophore space due to sp3-hybridization . The reaction conditions for the synthesis of this compound involve stages with 4-methylbenzoic acid and N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-N-ethynylmethanesulfonamide in dichloromethane .Physical And Chemical Properties Analysis
This compound is a laboratory chemical with a molecular formula of C12H15NO and a molecular weight of 189.258 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Tumor Growth Inhibition : Functionalized pyrrolidines, including derivatives of 1-(4-Methylbenzoyl)pyrrolidine, have shown potential in inhibiting the growth of tumor cells. For instance, certain pyrrolidine derivatives were found to inhibit the growth of human glioblastoma and melanoma cells (Fiaux et al., 2005).
Synthesis of Pyrrolidines : Studies have explored the synthesis of pyrrolidine compounds, which are crucial in medicinal chemistry. Pyrrolidines are synthesized in reactions such as [3+2] cycloadditions and have applications in medicine and industry, including as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Antimycobacterial Properties : Some synthesized pyrrolidine derivatives exhibit antimycobacterial properties. A study on the synthesis of spiro-pyrido-pyrrolizines and pyrrolidines revealed these compounds could inhibit Mycobacterium tuberculosis (Kumar et al., 2009).
Electrochemical Reduction : Research on the electrochemical reduction of organic molecules like 4-Methylbenzophenone has utilized chiral pyrrolidine derivatives as asymmetric inductors (Schwientek et al., 1999).
Anti-tumor Agents : Benzopyranylamine compounds derived from pyrrolidines have been investigated as potential anti-tumor agents, showing activity against human breast, CNS, and colon cancer cell lines (Jurd, 1996).
Catalysis in Organic Synthesis : Pyrrolidine derivatives have been used in catalysis, such as in the asymmetric hydroformylation of olefins (Stille et al., 1991).
Nootropic Agents : Compounds like 1-(4-Methoxybenzoyl)pyrrolidine have been studied for their conformation and potential as nootropic agents, which are substances that may enhance cognitive function (Amato et al., 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMOFZGGGOFRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydro[1,3]thiazolo[4',3':3,4]pyrazino[1,2-a]benzimidazol-4-ium](/img/structure/B493576.png)
![1,5,8-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrazin-4-ium-3-thiolate](/img/structure/B493577.png)
![N-(1,5,8-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl-4-io)-4-methylanilide](/img/structure/B493578.png)
![3,5-dimethyl-3H-[1,2,4]triazolo[4,3-a]quinazolin-10-ium-1-thiolate](/img/structure/B493579.png)
![Ethyl [2-(2,6-dimethyl-4-pyrimidinyl)-2-methylhydrazino]carbothioylcarbamate](/img/structure/B493583.png)
![1,6,8-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrazin-4-ium-3-thiolate](/img/structure/B493586.png)

![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-olate](/img/structure/B493588.png)


![N-(3,5-dimethyl-3H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-10-io)-4-methylanilide](/img/structure/B493593.png)
![4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B493594.png)
acetic acid](/img/structure/B493595.png)
